

Chemical structure analysis of 3,4-Dichlorophenethyl acetate

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Compound of Interest

Compound Name: 3,4-Dichlorophenethyl acetate

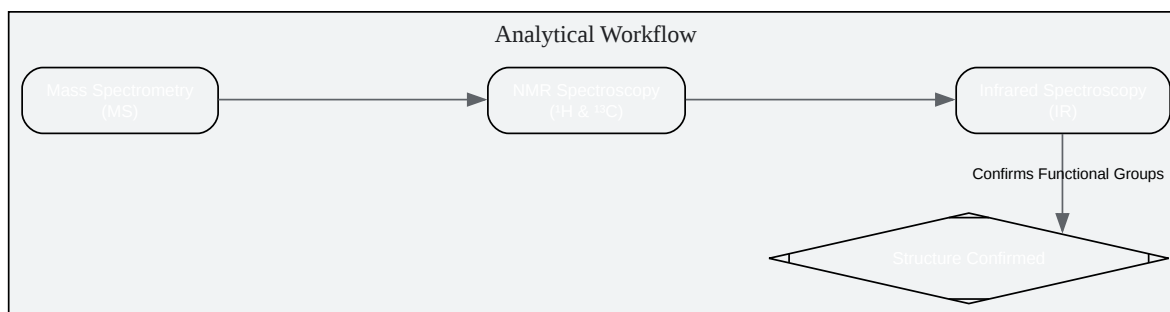
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Foundational Strategy: An Integrated Spectroscopic Approach

The definitive confirmation of the chemical structure of **3,4-Dichlorophenethyl acetate** cannot be achieved through a single analytical technique. Instead, a multi-faceted strategy is required, where each method provides complementary pieces of the structural puzzle. This guide will focus on the "big three" of organic spectroscopy: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The synergy between these techniques provides a robust and trustworthy confirmation of the molecular formula, connectivity, and functional groups.

The overall analytical workflow is designed to be sequential and confirmatory. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental composition. Subsequently, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of key functional groups predicted by the other techniques.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step in the analysis, providing the molecular weight and, with high-resolution instruments, the elemental formula. For a compound like **3,4-Dichlorophenethyl acetate**, the presence of two chlorine atoms creates a highly characteristic isotopic pattern that serves as a primary diagnostic marker.

Causality in Experimental Choice: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for this analysis. The volatility of **3,4-Dichlorophenethyl acetate** makes it amenable to gas chromatography, which provides excellent separation from any impurities or starting materials. EI is a "hard" ionization technique that not only provides the molecular ion but also induces predictable fragmentation, offering valuable clues about the molecule's structure.

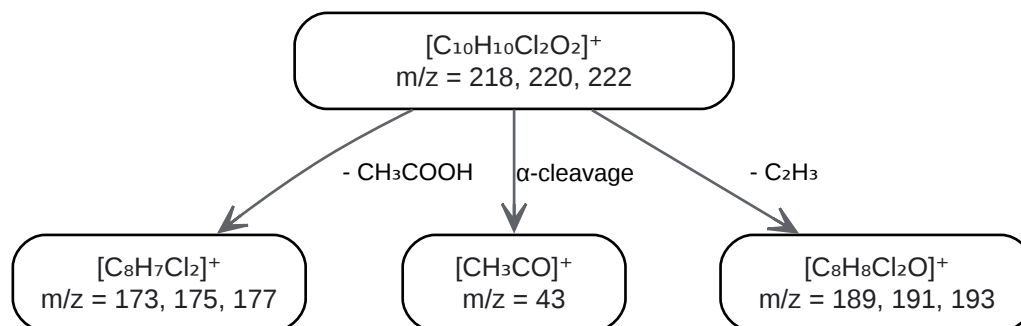
Expected Mass Spectrum Data

The key features to look for in the mass spectrum are the molecular ion peak (M^+) and the isotopic peaks ($M+2$, $M+4$). Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks with a relative intensity ratio of approximately 9:6:1.

Feature	Predicted m/z	Expected Relative Intensity	Information Provided
Molecular Ion $[M]^+$	218	~100% (for the isotopic cluster)	Corresponds to $\text{C}_{10}\text{H}_{10}^{35}\text{Cl}_2\text{O}_2$
Isotopic Peak $[M+2]^+$	220	~65% of M^+	Presence of one ^{37}Cl and one ^{35}Cl
Isotopic Peak $[M+4]^+$	222	~10% of M^+	Presence of two ^{37}Cl atoms
Key Fragment 1	175	Variable	Loss of acetyl group ($-\text{CH}_2\text{C}(\text{O})\text{CH}_3$)
Key Fragment 2	159	Variable	Loss of acetate group ($-\text{O}_2\text{CCH}_3$)
Key Fragment 3	43	High	Acetyl cation $[\text{CH}_3\text{CO}]^+$

Predicted Fragmentation Pathway

The fragmentation of **3,4-Dichlorophenethyl acetate** under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of the ester bond and the ethyl bridge.



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Caption: Predicted EI fragmentation of **3,4-Dichlorophenethyl acetate**.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve approximately 1 mg of **3,4-Dichlorophenethyl acetate** in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.[1]
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. Both ^1H and ^{13}C NMR are essential for a complete structural assignment.

^1H NMR Spectroscopy: Proton Environments and Connectivity

The ^1H NMR spectrum will reveal the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	~2.0	Singlet (s)	3H	-C(O)CH ₃	Protons on a methyl group adjacent to a carbonyl. No adjacent protons to couple with.
b	~2.9	Triplet (t)	2H	Ar-CH ₂ -	Methylene protons adjacent to the aromatic ring and another methylene group.
c	~4.2	Triplet (t)	2H	-CH ₂ -O-	Methylene protons adjacent to the ester oxygen, deshielded.
d	~7.1-7.4	Multiplet (m)	3H	Aromatic protons (H-2, H-5, H-6)	Complex splitting due to coupling between non-equivalent aromatic protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~21	-C(O)CH ₃	Aliphatic methyl carbon.
2	~35	Ar-CH ₂ -	Aliphatic methylene carbon attached to the aromatic ring.
3	~64	-CH ₂ -O-	Aliphatic methylene carbon attached to the ester oxygen.
4	~128-133	Aromatic CHs	Aromatic carbons with attached protons.
5	~130, ~132	Aromatic C-Cl	Aromatic carbons directly bonded to chlorine atoms, deshielded.
6	~138	Quaternary Ar-C	Aromatic carbon to which the ethyl group is attached.
7	~171	C=O	Carbonyl carbon of the ester group, highly deshielded.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[2]
- **Data Acquisition:**
 - **Spectrometer:** A 400 MHz or higher field NMR spectrometer.

- ^1H NMR: Acquire at least 16 scans.
- ^{13}C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of **3,4-Dichlorophenethyl acetate** is expected to show strong absorptions corresponding to the carbonyl group of the ester, the C-O bonds, and vibrations associated with the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3050-3100	Medium	C-H stretch	Aromatic Ring
~2850-2960	Medium	C-H stretch	Aliphatic (CH ₂)
~1740	Strong	C=O stretch	Ester Carbonyl
~1475, ~1560, ~1600	Medium-Weak	C=C stretch	Aromatic Ring
~1230	Strong	C-O stretch (asymmetric)	Ester
~1015	Medium	C-O stretch (symmetric)	Ester
~800-890	Strong	C-H out-of-plane bend	1,2,4-trisubstituted Aromatic
~600-800	Medium	C-Cl stretch	Aryl Halide

The most diagnostic peaks are highlighted in bold.

Experimental Protocol: FT-IR Analysis

- Sample Preparation (Thin Film Method):
 - If the sample is a liquid or a low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to create a thin liquid film.
- Data Acquisition:
 - Place the salt plates in the spectrometer's sample holder.
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion: A Triad of Trustworthy Data

The structural analysis of **3,4-Dichlorophenethyl acetate** is a clear demonstration of the power of an integrated analytical approach. Mass spectrometry provides the molecular formula and key fragmentation data, pointing to the overall composition. NMR spectroscopy then meticulously maps the atomic connectivity, distinguishing between isomers and confirming the carbon-hydrogen framework. Finally, IR spectroscopy offers a rapid and definitive confirmation of the critical ester functional group. By following these self-validating protocols, researchers and drug development professionals can be confident in the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific work.

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